molecular formula C48H57FeP3 B14786346 1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene

1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene

Cat. No.: B14786346
M. Wt: 782.7 g/mol
InChI Key: OFLLSBQJUCIZRV-UHFFFAOYSA-N
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Description

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is an organophosphine compound featuring a ferrocene backbone. Ferrocene derivatives are known for their stability and versatility in various chemical applications, including catalysis and materials science. The presence of multiple phosphine groups in this compound suggests its potential use as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:

    Ferrocene Functionalization: The ferrocene core is functionalized with phosphine groups through substitution reactions.

    Phosphine Addition: Diphenylphosphine and di-i-propylphosphine are introduced to the ferrocene backbone under controlled conditions, often using a base such as sodium hydride to deprotonate the phosphine groups.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such specialized compounds are less common and often involve scaling up laboratory procedures. The key challenges include maintaining reaction conditions and ensuring product purity.

Chemical Reactions Analysis

Types of Reactions

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Coordination: The compound can coordinate with transition metals to form complexes.

    Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or oxygen.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride.

    Substitution: Halogenated compounds or other electrophiles.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Metal Complexes: Formed from coordination reactions.

    Substituted Ferrocenes: Formed from substitution reactions.

Scientific Research Applications

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications:

    Catalysis: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Materials Science: Incorporated into materials for electronic and magnetic applications.

    Medicinal Chemistry: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Coordination Chemistry: Studied for its ability to form stable complexes with various metals.

Mechanism of Action

The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves its interaction with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.

    1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.

    Triphenylphosphine (PPh3): A simpler phosphine ligand used in various reactions.

Uniqueness

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its multiple phosphine groups and the steric effects introduced by the t-butyl and di-i-propyl groups. These features can enhance its selectivity and reactivity in catalytic processes compared to simpler phosphine ligands.

Properties

Molecular Formula

C48H57FeP3

Molecular Weight

782.7 g/mol

IUPAC Name

(4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+)

InChI

InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2

InChI Key

OFLLSBQJUCIZRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2]

Origin of Product

United States

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